molecular formula C21H22N2O4 B8184662 (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid

Cat. No.: B8184662
M. Wt: 366.4 g/mol
InChI Key: VLKLPDXPWJKDCQ-IBGZPJMESA-N
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Description

(2S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid is a chiral piperazine derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the 4-position, a methyl substituent at the 1-position, and a carboxylic acid moiety at the 2-position. The (2S) stereochemistry at the α-carbon confers specificity in peptide synthesis and molecular interactions. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a base-labile protecting amine, enabling controlled deprotection during sequential peptide elongation . Its methyl group introduces steric and electronic modifications that influence conformational flexibility and reactivity compared to non-methylated analogs.

Properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKLPDXPWJKDCQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of (S)-4-Methyl-piperazine-1,3-dicarboxylic acid with 9-Fluorenylmethyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The fluorenylmethyl group provides steric hindrance, preventing unwanted side reactions during the synthesis process. This allows for the selective formation of peptide bonds and the efficient production of peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous Fmoc-protected piperazine/piperidine derivatives:

Structural Analogues

Compound Name CAS Number Molecular Formula Key Substituents Key Differences vs. Target Compound References
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid 1217628-46-0 C20H20N2O4 No methyl group at 1-position Lacks steric hindrance from methyl group
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid 219312-90-0 C19H18N2O4 No methyl group; achiral center Reduced stereochemical specificity
(2S)-4-tert-Butoxycarbonyl-1-Fmoc-piperazine-2-carboxylic acid - C23H28N2O6 Boc (tert-butoxycarbonyl) at 4-position Acid-labile Boc vs. base-labile Fmoc
(S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid 244132-27-2 C24H27N3O6 Dual Fmoc/Boc protection Dual orthogonal protecting groups
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C20H20N2O4 Acetic acid side chain at 1-position Altered backbone geometry

Key Research Findings

  • Conformational Studies : Piperazine derivatives with methyl substituents exhibit restricted rotation, as observed in cyclopropyl-containing analogs, suggesting enhanced stability in target-binding pockets .
  • Peptide Synthesis : Fmoc-protected piperazines are critical for introducing constrained scaffolds into peptides, modulating bioactivity .
  • Toxicity and Handling: While specific data for the target compound are unavailable, related Fmoc derivatives require precautions against inhalation and skin contact, as noted for CAS 180576-05-0 .

Biological Activity

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its inhibitory effects on specific enzymes, particularly those involved in various diseases such as malaria and neurodegenerative disorders. The biological activity of this compound can be evaluated through its interaction with target proteins and subsequent effects on cellular functions.

1. Inhibition of Falcipain 2 (FP-2)

Falcipain 2, a cysteine protease from Plasmodium falciparum, is a critical target for developing antimalarial drugs. Recent studies have identified derivatives based on the piperazine scaffold that exhibit promising inhibitory activity against FP-2:

  • Compound HTS07940 : Exhibited an IC50 of 64 μM against FP-2 and inhibited the growth of P. falciparum with an IC50 of 2.91 μM.
  • Compound HTS08262 : Showed a lower IC50 of 14.7 μM for FP-2 and an IC50 of 34 μM against P. falciparum.

Both compounds demonstrated selectivity over human cathepsin K (hCatK), indicating their potential as selective antimalarial agents without significant off-target effects .

2. Dual Inhibition Potential

The compound's structure allows it to be modified into derivatives that target multiple enzymes. For instance, recent research has focused on N-methyl-piperazine chalcones that inhibit both monoamine oxidase (MAO) and acetylcholinesterase (AChE):

  • Selectivity Index : Compounds derived from this scaffold showed varying degrees of selectivity, with some exhibiting IC50 values as low as 0.71 μM against MAO-B while maintaining significant AChE inhibition .

Case Study 1: Antimalarial Activity

In vitro studies conducted on multidrug-resistant strains of P. falciparum demonstrated that derivatives of the piperazine compound not only inhibited parasite growth but also had low cytotoxicity towards human cells, making them suitable candidates for further development as antimalarial agents .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of piperazine derivatives has shown that they can modulate neurotransmitter levels by inhibiting MAO enzymes, which are implicated in neurodegenerative diseases. The dual inhibition mechanism enhances their therapeutic potential in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

CompoundTarget EnzymeIC50 (μM)Selectivity Index
HTS07940FP-264High
HTS08262FP-214.7High
Chalcone DerivativeMAO-B0.7156.34
Chalcone DerivativeAChE2.26Moderate

The modifications to the piperazine ring and substituents significantly affect the binding affinity and selectivity towards different targets, underscoring the importance of structural optimization in drug design.

Q & A

Q. What are the critical steps in synthesizing (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid, and how do protective groups influence the process?

The synthesis involves three key steps:

Piperazine Ring Formation : Start with (S)-2-methylpiperazine to ensure chirality retention .

Protective Group Introduction :

  • Fmoc Group : Added via fluorenylmethyl chloroformate under anhydrous conditions (e.g., acetone, 289–298 K) to protect the amine .
  • Methyl Group : Introduced via alkylation or reductive amination .

Carboxylic Acid Functionalization : Achieved through hydrolysis of ester precursors under basic conditions (e.g., NaOH/THF) .
Methodological Insight : Use HPLC (>98% purity) and X-ray crystallography to confirm regioselectivity and stereochemistry .

Q. How do Fmoc and methyl groups impact the compound’s reactivity in peptide synthesis?

  • Fmoc : Provides temporary amine protection, removable under mild basic conditions (e.g., piperidine/DMF), minimizing side reactions .
  • Methyl Group : Enhances steric hindrance, reducing undesired ring-opening reactions during coupling steps .
    Experimental Design : Compare coupling efficiency with/without methyl substitution using NMR to track byproducts .

Q. What purification and characterization techniques are essential for this compound?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC .
  • Characterization :
    • HPLC : Assess purity (>98%) .
    • NMR/IR : Confirm functional groups (e.g., Fmoc carbonyl at ~1700 cm⁻¹) .
    • X-ray Crystallography : Resolve absolute configuration (e.g., Flack parameter = -0.04(5) for 6R configuration) .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining stereochemical integrity?

Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1.7 h → 30 min) and improves regioselectivity .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalysis : Employ Pd-mediated coupling for methyl group introduction (yield increase from 55% to >75%) .
    Data Contradiction Analysis : Discrepancies in yield (55% vs. 75%) may arise from residual moisture; use Karl Fischer titration to monitor .

Q. How to resolve contradictions in regioselectivity data during protective group installation?

Case Study : reports >98% regioselectivity for Fmoc protection, while other studies note side reactions.

  • Diagnostic Tools :
    • LC-MS : Identify byproducts (e.g., di-protected species) .
    • Computational Modeling (DFT) : Calculate energy barriers for competing pathways .
  • Solution : Adjust stoichiometry (Fmoc chloride:amine = 1:1.1) and temperature (283 K) to favor mono-protection .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., proteases) to identify key residues (e.g., His57 in trypsin) .
  • Docking Studies (AutoDock Vina) : Screen against kinase targets; prioritize poses with ΔG < -8 kcal/mol .
    Validation : Cross-reference with SPR binding assays (KD < 1 µM) .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

Stability Studies :

  • pH 7.4 Buffer (37°C) : Monitor Fmoc deprotection via UV-Vis (λ = 301 nm) over 24h .
  • Solid-State Stability : TGA/DSC shows decomposition >412 K; store at 253 K under argon .
    Contradiction Management : Discoloration observed in some batches indicates oxidation; add antioxidants (e.g., BHT, 0.1% w/w) .

Q. How to design comparative studies with structurally similar piperazine derivatives?

Table 1 : Key Comparisons with Analogues

CompoundSubstituentsBioactivity (IC50)Reference
Fmoc-Boc-piperazine-2-COOHBoc at N4, Fmoc at N112 µM (Kinase A)
Fmoc-Me-piperazine-2-COOHMethyl at N18 µM (Protease B)
Boc-piperazine-2-COOHNo Fmoc>100 µM

Methodology : Use standardized enzymatic assays (e.g., fluorescence-based) to ensure comparability .

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